silane CAS No. 683815-11-4](/img/structure/B12522793.png)
[(2,4-Dimethyl-1-phenylhex-1-en-3-yl)oxy](triethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2,4-Dimetil-1-fenilhex-1-en-3-il)oxi]silano es un compuesto organosilícico caracterizado por la presencia de un grupo silano unido a una cadena de hexeno sustituida con fenilo
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de [(2,4-Dimetil-1-fenilhex-1-en-3-il)oxi]silano típicamente involucra la reacción de un hexeno sustituido con fenilo con un reactivo de trietilsilano bajo condiciones específicas. Un método común implica el uso de un catalizador para facilitar la adición del grupo silano a la cadena de hexeno. La reacción generalmente se lleva a cabo en una atmósfera inerte para evitar reacciones secundarias no deseadas.
Métodos de Producción Industrial
En un entorno industrial, la producción de [(2,4-Dimetil-1-fenilhex-1-en-3-il)oxi]silano puede involucrar procesos por lotes o continuos a gran escala. Estos métodos a menudo utilizan sistemas catalíticos avanzados y condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. El uso de sistemas automatizados y monitoreo en tiempo real garantiza una calidad de producto constante.
Análisis De Reacciones Químicas
Tipos de Reacciones
[(2,4-Dimetil-1-fenilhex-1-en-3-il)oxi]silano puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar derivados de silanol.
Reducción: Las reacciones de reducción pueden conducir a la formación de derivados de silano con diferentes sustituyentes.
Sustitución: Los grupos fenilo y hexeno pueden participar en reacciones de sustitución, lo que lleva a la formación de nuevos compuestos.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno para la oxidación, agentes reductores como el hidruro de litio y aluminio para la reducción y varios agentes halogenantes para las reacciones de sustitución. Las reacciones generalmente se llevan a cabo bajo condiciones controladas de temperatura y presión para garantizar la selectividad y el rendimiento.
Productos Mayores
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados de silanol, mientras que las reacciones de sustitución pueden producir una variedad de silanos sustituidos con fenilo.
Aplicaciones Científicas De Investigación
[(2,4-Dimetil-1-fenilhex-1-en-3-il)oxi]silano tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como precursor en la síntesis de otros compuestos organosilícicos y como reactivo en varias transformaciones orgánicas.
Biología: Los derivados del compuesto se estudian por sus posibles actividades biológicas e interacciones con biomoléculas.
Medicina: Se está llevando a cabo la investigación para explorar su posible uso en sistemas de administración de fármacos y como componente en formulaciones farmacéuticas.
Industria: Se utiliza en la producción de materiales avanzados, incluidos recubrimientos, adhesivos y selladores.
Mecanismo De Acción
El mecanismo por el cual [(2,4-Dimetil-1-fenilhex-1-en-3-il)oxi]silano ejerce sus efectos involucra la interacción del grupo silano con varios objetivos moleculares. El compuesto puede formar enlaces estables con otras moléculas, facilitando la formación de estructuras complejas. Los grupos fenilo y hexeno contribuyen a la reactividad y especificidad del compuesto en diferentes entornos químicos.
Comparación Con Compuestos Similares
Compuestos Similares
[(2,2-Dimetil-4-metilen-4H-1,3-dioxin-6-il)oxi]silano: Este compuesto tiene un grupo silano similar pero difiere en la estructura de los sustituyentes orgánicos.
2-metil-5-fenilhexano: Si bien es estructuralmente similar, este compuesto carece del grupo silano y tiene diferentes propiedades químicas.
Singularidad
[(2,4-Dimetil-1-fenilhex-1-en-3-il)oxi]silano es único debido a su combinación de un grupo silano con una cadena de hexeno sustituida con fenilo
Propiedades
Número CAS |
683815-11-4 |
|---|---|
Fórmula molecular |
C20H34OSi |
Peso molecular |
318.6 g/mol |
Nombre IUPAC |
(2,4-dimethyl-1-phenylhex-1-en-3-yl)oxy-triethylsilane |
InChI |
InChI=1S/C20H34OSi/c1-7-17(5)20(21-22(8-2,9-3)10-4)18(6)16-19-14-12-11-13-15-19/h11-17,20H,7-10H2,1-6H3 |
Clave InChI |
IONIEUZGOJJKQM-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(C(=CC1=CC=CC=C1)C)O[Si](CC)(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


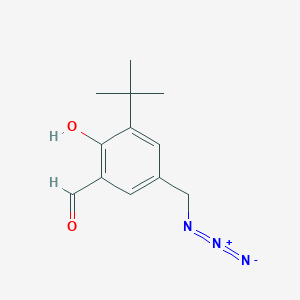
![2-[3-(Dimethylamino)prop-1-yn-1-yl]aniline](/img/structure/B12522717.png)
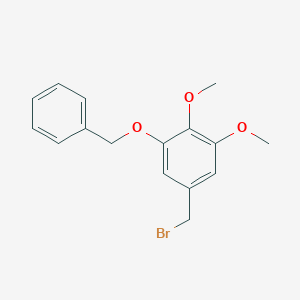

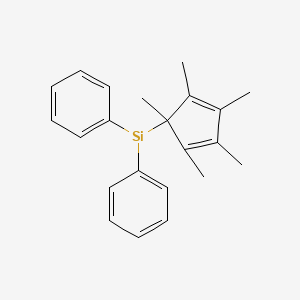
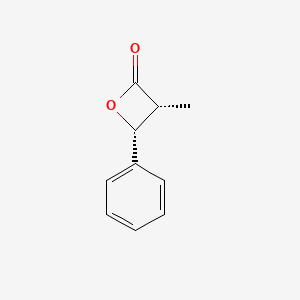

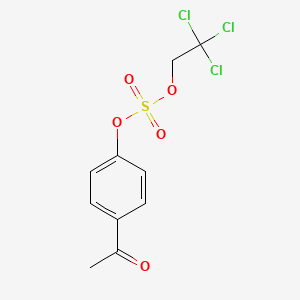
![4-hydroxy-3-[C-methyl-N-(pyridin-2-ylmethyl)carbonimidoyl]-1-phenylquinolin-2-one](/img/structure/B12522747.png)
![4-[(4-Chlorophenyl)methylideneamino]phenol](/img/structure/B12522749.png)
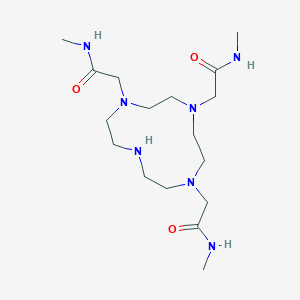

![3-(Hydroxymethyl)-6-[2-(methylsulfanyl)ethyl]piperazine-2,5-dione](/img/structure/B12522783.png)

